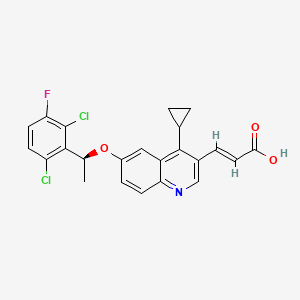

MsbA-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H18Cl2FNO3 |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1 |

InChI Key |

YAPUPOWTSZLIAO-KFRNIWOLSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Small-Molecule Inhibitors on the ATP-Binding Cassette (ABC) Transporter MsbA

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the structure, function, and mechanism of the essential bacterial ABC transporter MsbA. It further explores the mechanisms of action of known small-molecule inhibitors, providing a framework for understanding how this critical transporter can be targeted for antibiotic development. While specific data for a compound designated "MsbA-IN-1" is not present in the available literature, this guide uses well-characterized inhibitors as exemplars to detail the molecular interactions, conformational effects, and resulting functional consequences of MsbA inhibition.

Introduction to MsbA: A Critical Component of the Gram-Negative Bacterial Cell Envelope

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria. It functions as a homodimer, with each monomer comprising a transmembrane domain (TMD) containing six helices and a cytosolic nucleotide-binding domain (NBD).[1][2] Its primary physiological role is to flip lipopolysaccharide (LPS) and its lipid A precursors from the cytoplasmic leaflet, where they are synthesized, to the periplasmic leaflet of the inner membrane.[3][4] This "flippase" activity is the first and an indispensable step in the transport of LPS to the outer membrane, which is crucial for maintaining the integrity and viability of the bacterial cell envelope.[2]

The function of MsbA is powered by ATP binding and hydrolysis at the NBDs. This process drives large conformational changes in the TMDs, consistent with an "alternating access" model. In this model, the transporter cycles between an inward-facing conformation, open to the cytoplasm to bind substrate and ATP, and an outward-facing conformation, open to the periplasm to release the substrate. Given its essential role in bacterial viability, MsbA is a highly attractive target for the development of novel antibiotics.

The MsbA ATPase Cycle and Lipopolysaccharide Transport

The transport of LPS is tightly coupled to the ATPase cycle of MsbA. This cycle involves a series of distinct conformational states:

-

Resting State (Inward-Facing Open): In the nucleotide-free (Apo) or ADP-bound state, MsbA adopts an inward-facing conformation. The two NBDs are separated, and the TMDs form a V-shaped cavity that is open to the cytoplasm and the inner leaflet of the membrane. This conformation is competent to bind both LPS and ATP.

-

ATP Binding and NBD Dimerization: The binding of two ATP molecules at the NBD interface triggers their dimerization, forming a "closed" sandwich structure. This event induces a major conformational rearrangement throughout the protein.

-

Transition to Outward-Facing State: NBD dimerization drives the TMDs to reorient, shifting the transporter from an inward-facing to an outward-facing conformation. This movement "flips" the bound LPS molecule, translocating it across the membrane and releasing it into the periplasmic leaflet.

-

ATP Hydrolysis and Reset: The outward-facing conformation is competent for ATP hydrolysis. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) weakens the NBD dimer interface.

-

Pi and ADP Release: The release of Pi and subsequently ADP leads to the dissociation of the NBDs, resetting the transporter back to its initial inward-facing conformation, ready for another cycle of transport.

Mechanisms of Action of Small-Molecule Inhibitors

While the search results do not contain information on a specific inhibitor named This compound , they provide detailed mechanisms for other well-studied small molecules. These compounds demonstrate that MsbA can be inhibited through distinct allosteric mechanisms, providing a blueprint for rational drug design.

Mechanism 1: Trapping an Inward-Facing State and Uncoupling NBDs (e.g., G-Series Compounds)

A prominent class of MsbA inhibitors, which includes quinoline-based molecules like G907 and G247, functions by locking the transporter in a non-productive, inward-facing state.

-

Binding Site: These inhibitors bind to a conserved pocket within the TMDs, near the interface of the two monomers and close to the cytoplasmic side.

-

Mechanism of Action: By wedging into this transmembrane pocket, the inhibitor physically prevents the conformational changes required for the transition to the outward-facing state. It traps MsbA in a wide inward-open conformation. This action allosterically increases the distance between the NBDs, preventing the ATP-dependent dimerization that is essential for the power stroke of the transporter.

-

Effect on ATPase Activity: Because NBD dimerization is blocked, ATP hydrolysis is strongly inhibited.

Mechanism 2: Inducing a Collapsed State and Dysfunctional ATPase Stimulation (e.g., TBT1)

A second class of inhibitors, represented by tetrahydrobenzothiophene 1 (TBT1), reveals a more complex mechanism of action. These molecules also block LPS transport but, paradoxically, stimulate MsbA's ATPase activity.

-

Binding Site: TBT1 binds to a distinct pocket within the TMDs, adjacent to but separate from the G-compound binding site.

-

Mechanism of Action: The binding of two TBT1 molecules asymmetrically occupies the substrate-binding site, inducing a "collapsed" inward-facing conformation where the distance between the NBDs is decreased. This conformational change disrupts the precise coupling between the TMDs and NBDs.

-

Effect on ATPase Activity: Although the NBDs are brought closer, the overall conformation is non-productive for transport. The disruption of TMD-NBD communication leads to futile and uncontrolled ATP hydrolysis that is uncoupled from the transport of LPS. This highlights that simply hydrolyzing ATP is not sufficient for function; the process must be correctly coupled to conformational changes.

Quantitative Data on MsbA Function and Inhibition

The following tables summarize key quantitative parameters for MsbA derived from various experimental conditions reported in the literature.

Table 1: Kinetic Parameters of MsbA ATPase Activity

| Condition | Km for ATP (mM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|

| Reconstituted in E. coli Phospholipids | 0.878 | 0.037 | |

| Reconstituted + Kdo2-Lipid A | 0.379 | 0.154 | |

| In Detergent (DM) | 0.52 | 0.418 | |

| In Nanodiscs (E. coli Polar Lipids) | 0.34 | 4.34 |

| In Facial Amphiphile (FA-3) | 0.31 | 6-10 | |

Table 2: Dissociation Constants (KD) for Nucleotide Binding to MsbA

| Ligand | KD1 (μM) | KD2 (μM) | Reference |

|---|---|---|---|

| ATP | 47.8 ± 2.5 | 124.4 ± 6.2 |

| ADP | 17.8 ± 1.3 | 62.3 ± 4.7 | |

Table 3: Inhibitory Potency of an Exemplar MsbA Inhibitor

| Compound Class | IC50 (mM) | Target | Reference |

|---|

| Benzophenone | 0.24 | E. coli MsbA | |

Experimental Protocols for Studying MsbA and its Inhibitors

Characterizing the mechanism of action of MsbA inhibitors requires a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.

Protocol 1: Expression, Purification, and Reconstitution of MsbA

This protocol describes the generation of purified MsbA reconstituted into a lipid bilayer (proteoliposomes), which is essential for functional assays.

-

Expression: Overexpress N-terminally His-tagged MsbA in an E. coli strain (e.g., BL21(DE3)). Grow cells to mid-log phase and induce expression with IPTG.

-

Membrane Preparation: Harvest cells, lyse them (e.g., by French press), and isolate the inner membrane fraction by ultracentrifugation.

-

Solubilization: Solubilize the membrane fraction with a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract MsbA.

-

Purification: Apply the solubilized protein to a nickel-affinity chromatography column (e.g., Ni-NTA). Wash extensively and elute the purified MsbA with an imidazole gradient.

-

Reconstitution:

-

Prepare liposomes from E. coli polar lipids by extrusion.

-

Mix purified MsbA with the liposomes in the presence of a mild detergent (e.g., CHAPS).

-

Remove the detergent slowly using adsorbent beads (e.g., Bio-Beads). This allows MsbA to insert into the liposome bilayer.

-

Pellet the resulting proteoliposomes by ultracentrifugation and resuspend in an appropriate buffer.

-

References

- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flexibility in the ABC transporter MsbA: Alternating access with a twist - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of MsbA Inhibitors: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While information regarding a specific compound designated "MsbA-IN-1" is not available in the public domain, extensive research has been conducted on the inhibition of its target, MsbA. MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) across the inner membrane.[1][2][3] Its essential role in outer membrane biogenesis makes it an attractive target for the development of novel antibiotics.[3] This guide provides a detailed overview of the molecular target of well-characterized MsbA inhibitors, focusing on their mechanisms of action, quantitative activity, and the experimental protocols used for their characterization. We will focus on the first-generation inhibitors, TBT1 and G247, as well as the potent inhibitor G907, to illustrate the principles of MsbA inhibition.

The Target: MsbA, an Essential Lipopolysaccharide Transporter

MsbA is a homodimeric ABC transporter that utilizes the energy from ATP hydrolysis to transport LPS from the inner leaflet to the outer leaflet of the cytoplasmic membrane in Gram-negative bacteria.[1] This translocation is a crucial step in the assembly of the outer membrane, which serves as a protective barrier against antibiotics and other harmful substances. Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. This makes MsbA a validated and promising target for novel antibacterial agents.

Mechanism of Action of MsbA Inhibitors

Structural and functional studies have revealed that small molecule inhibitors can modulate MsbA activity through distinct allosteric mechanisms. The inhibitors TBT1 and G247, for instance, bind to adjacent yet separate pockets within the transmembrane domains (TMDs) of MsbA, leading to opposite effects on its ATPase activity.

TBT1: This inhibitor asymmetrically occupies the substrate-binding pocket of MsbA. This binding event induces a "collapsed" inward-facing conformation of the transporter, which, paradoxically, stimulates its ATPase activity. Despite the increased ATP hydrolysis, the transport of LPS is inhibited.

G247: In contrast to TBT1, G247 acts as a molecular wedge within the TMDs. It symmetrically increases the distance between the nucleotide-binding domains (NBDs), preventing the conformational changes necessary for ATP hydrolysis and substrate transport. This leads to the suppression of MsbA's ATPase activity.

G907: This potent quinoline-based inhibitor traps MsbA in an inward-facing, LPS-bound conformation. By wedging into an evolutionarily conserved transmembrane pocket, G907 effectively locks the transporter in an inactive state, inhibiting both its ATPase and transport functions.

Quantitative Data for MsbA Inhibitors

The potency of MsbA inhibitors is typically quantified by their half-maximal effective concentration (EC50) for activators or their half-maximal inhibitory concentration (IC50) for inhibitors of ATPase activity.

| Inhibitor | Target | Assay Type | Value | Reference |

| TBT1 | Acinetobacter baumannii MsbA | ATPase Stimulation | EC50: 13 µM | |

| G247 | Escherichia coli MsbA | ATPase Inhibition | IC50: 5 nM | |

| G907 | Escherichia coli MsbA | ATPase Inhibition | IC50: 18 nM |

Experimental Protocols

The characterization of MsbA inhibitors relies on a combination of biochemical and structural biology techniques.

MsbA ATPase Activity Assay

This assay is fundamental to determining the effect of a compound on MsbA's function. The general principle involves incubating purified MsbA (often reconstituted in nanodiscs or liposomes) with ATP and the test compound. The rate of ATP hydrolysis is then measured by quantifying the amount of inorganic phosphate (Pi) released over time.

General Protocol Outline:

-

Preparation of MsbA: Purified MsbA protein is reconstituted into a lipid environment, such as nanodiscs or proteoliposomes, to maintain its native conformation and activity.

-

Reaction Mixture: The reconstituted MsbA is incubated in a reaction buffer containing ATP and magnesium ions (a necessary cofactor for ATPase activity). The test compound at various concentrations is included in the reaction.

-

Incubation: The reaction is typically carried out at a constant temperature (e.g., 37°C) for a defined period.

-

Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620-650 nm).

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine the IC50 or EC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the high-resolution structures of MsbA in complex with its inhibitors. This technique allows for the visualization of the inhibitor binding site and the conformational changes induced in the transporter.

General Protocol Outline:

-

Sample Preparation: The MsbA-inhibitor complex is prepared by incubating purified, reconstituted MsbA with a saturating concentration of the inhibitor.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native state.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles are collected.

-

Image Processing: The raw images are processed to identify and align the individual particle images. These aligned images are then used to reconstruct a three-dimensional map of the MsbA-inhibitor complex.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to fit the density.

Signaling Pathway and Logical Relationships

The inhibition of MsbA disrupts the LPS transport pathway, leading to a cascade of events that ultimately result in bacterial cell death.

Conclusion

MsbA represents a critical vulnerability in Gram-negative bacteria. While the specific inhibitor "this compound" remains unidentified in publicly accessible literature, the study of compounds like TBT1, G247, and G907 has provided a deep understanding of the molecular mechanisms of MsbA inhibition. These inhibitors employ diverse strategies to disrupt the conformational dynamics of the transporter, ultimately leading to the cessation of LPS transport and bacterial death. The experimental frameworks of ATPase assays and cryo-electron microscopy are pivotal in the discovery and characterization of new MsbA inhibitors, paving the way for the development of next-generation antibiotics to combat multidrug-resistant pathogens.

References

- 1. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA | Springer Nature Experiments [experiments.springernature.com]

- 2. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Mode Inhibition of the ABC Transporter MsbA: A Technical Guide to the Allosteric Mechanisms of TBT1 and G247/G907

For Immediate Release

This technical guide provides an in-depth analysis of two first-generation inhibitors of the ATP-binding cassette (ABC) transporter MsbA: TBT1 (Tetrahydrobenzothiophene-1) and the quinoline-based compounds G247/G907. This document is intended for researchers, scientists, and drug development professionals working on ABC transporters, antibiotic development, and multidrug resistance. Herein, we detail their distinct allosteric mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols, and visualize their effects on the MsbA transport cycle.

MsbA is an essential ABC transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in outer membrane biogenesis.[1][2] Its essential role makes it a promising target for novel antibiotics. The inhibitors discussed, TBT1 and G247/G907, demonstrate contrasting mechanisms that provide valuable insights into the pharmacological modulation of ABC transporters.[3]

Executive Summary

TBT1 and G247/G907 are potent inhibitors of MsbA's transport function but exert opposite effects on its ATPase activity. TBT1, in a unique mechanism, stimulates ATP hydrolysis while blocking LPS transport.[3] It achieves this by binding to the central substrate pocket, mimicking the native substrate, and inducing a collapsed, asymmetric inward-facing conformation of MsbA.[3] This state decouples ATP hydrolysis from substrate translocation.

In contrast, G247 and its analogue G907 act as non-competitive inhibitors, trapping MsbA in a wide, symmetric inward-facing conformation. This "wedged-open" state prevents the nucleotide-binding domains (NBDs) from dimerizing, a crucial step for ATP hydrolysis and the progression of the transport cycle. These divergent mechanisms highlight the complex allosteric regulation of MsbA and offer different strategies for its inhibition.

Quantitative Data on Inhibitor Efficacy

The following tables summarize the available quantitative data for TBT1 and G247/G907, focusing on their effects on MsbA's ATPase activity.

| Inhibitor | Target Organism/MsbA Variant | Assay Condition | Parameter | Value | Reference |

| TBT1 | Acinetobacter baumannii MsbA in nanodiscs | Varies | ATPase Stimulation | 4-6 fold increase | |

| G247 | Escherichia coli MsbA | Not Specified | IC50 | 5 nM | |

| G907 | Escherichia coli MsbA | Not Specified | IC50 | 18 nM |

Mechanisms of Action: A Tale of Two Conformations

The functional cycle of MsbA involves transitioning between inward-facing and outward-facing conformations, driven by ATP binding and hydrolysis, to transport its substrate, LPS. Both TBT1 and G247/G907 disrupt this cycle by locking the transporter in non-productive inward-facing states.

TBT1: The Collapsed Inward-Facing State

Two molecules of TBT1 asymmetrically occupy the substrate-binding pocket of MsbA. This binding induces a significant conformational change, leading to a "collapsed" inward-facing state where the distance between the NBDs is decreased. This proximity of the NBDs stimulates ATP hydrolysis, but the overall conformation is incompatible with the subsequent steps of the transport cycle, effectively decoupling hydrolysis from transport.

G247/G907: The Wide Inward-Open State

In contrast, two molecules of G247 bind symmetrically to separate pockets within the transmembrane domains (TMDs) of MsbA. This binding acts as a wedge, forcing the transporter into a wide inward-open conformation and increasing the distance between the NBDs. This separation prevents the NBDs from coming together to bind and hydrolyze ATP, thereby inhibiting the transport cycle at an early stage.

Visualizing the Inhibition of the MsbA Transport Cycle

The following diagrams, generated using the DOT language, illustrate the normal transport cycle of MsbA and the points of inhibition by TBT1 and G247/G907.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments used in the characterization of MsbA inhibitors.

Protocol 1: MsbA ATPase Activity Assay (Malachite Green-Based)

This assay quantifies the rate of ATP hydrolysis by MsbA by measuring the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified MsbA reconstituted in nanodiscs or proteoliposomes

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 4 mM MgCl₂

-

ATP solution (2 mM)

-

Inhibitor stock solution (TBT1 or G247/G907 in DMSO)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 N HCl

-

Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Prepare fresh.

-

-

Stopping Solution: 12% (w/v) SDS

-

Color Development Solution: A 1:1 mixture of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium molybdate in 1 M HCl.

-

Final Quenching Solution: 25 mM sodium citrate, 2% (w/v) sodium metaarsenite, and 2% (v/v) acetic acid.

-

Phosphate standard solution (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of the inhibitor in the Assay Buffer.

-

In a 96-well plate, add 0.2 µg of reconstituted MsbA to each well.

-

Add the desired concentration of inhibitor to the respective wells. Include a no-inhibitor control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 2 mM ATP to each well to a final volume of 50 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 12% SDS.

-

Add 100 µL of the Color Development Solution and incubate for 5 minutes at room temperature.

-

Add 150 µL of the Final Quenching Solution and incubate for 20 minutes at room temperature.

-

Measure the absorbance at 850 nm using a microplate reader.

-

Prepare a standard curve using the phosphate standard to determine the concentration of Pi released in each reaction.

-

Calculate the specific activity (µmol Pi/min/mg MsbA) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (for G247/G907) or the fold stimulation (for TBT1).

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of MsbA-Inhibitor Complexes

This protocol outlines the general workflow for determining the structure of MsbA in complex with an inhibitor.

Materials:

-

Purified MsbA

-

Inhibitor of interest (TBT1 or G247/G907)

-

Lipids for nanodisc reconstitution (e.g., POPG)

-

Membrane Scaffold Protein (MSP)

-

Bio-Beads

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

-

Vitrification device (e.g., Vitrobot)

-

Cryo-transmission electron microscope

Procedure:

-

Reconstitution of MsbA into Nanodiscs:

-

Mix purified MsbA, lipids, and MSP in the presence of a detergent (e.g., DDM).

-

Remove the detergent by adding Bio-Beads and incubating overnight.

-

Purify the reconstituted MsbA-nanodiscs using size-exclusion chromatography.

-

-

Complex Formation:

-

Incubate the purified MsbA-nanodiscs with a molar excess of the inhibitor.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume (e.g., 3 µL) of the MsbA-inhibitor complex to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid and plunge-freeze it in liquid ethane using a vitrification device.

-

-

Data Acquisition:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a cryo-transmission electron microscope.

-

Collect a large dataset of micrographs at high magnification.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.

-

Pick individual particles corresponding to the MsbA-inhibitor complex.

-

Perform 2D classification to remove noise and select for high-quality particles.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the MsbA-inhibitor complex into the cryo-EM density map.

-

Analyze the structure to understand the binding mode of the inhibitor and the conformational state of MsbA.

-

Experimental and Logical Workflows

The discovery and characterization of MsbA inhibitors follow a logical progression of experiments.

References

- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Path to MsbA Inhibition: A Technical Guide on a Novel Class of Antibacterial Agents

Disclaimer: The specific compound "MsbA-IN-1" was not identified in the available scientific literature. This guide will focus on a well-characterized and potent MsbA inhibitor, G907 , as a representative of a novel class of antibacterial agents targeting the essential ATP-binding cassette (ABC) transporter MsbA. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction: MsbA, a Critical Target in Gram-Negative Bacteria

Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), which is essential for the bacteria's survival. MsbA is an indispensable ABC transporter responsible for flipping LPS from the inner leaflet to the outer leaflet of the inner membrane, a crucial step in its transport to the outer membrane.[1][2] The essential nature of MsbA makes it an attractive target for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.[1][3]

Discovery of a Potent MsbA Inhibitor: G907

Researchers at Genentech undertook a high-throughput screening campaign of approximately 3 million small molecules to identify inhibitors of Escherichia coli MsbA.[3] This effort led to the discovery of an initial quinolone compound, G592. Subsequent optimization of this initial hit resulted in the identification of more potent inhibitors, including G247 and G907, with IC50 values of 5 nM and 18 nM, respectively.

Quantitative Data: Inhibitory Potency of MsbA Inhibitors

The inhibitory activities of these compounds were determined using an ATPase assay with purified E. coli MsbA. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | IC50 (nM) |

| G247 | 5 |

| G907 | 18 |

| G593 | Data from two experiments |

Data are mean ± s.e.m. from three independent experiments, except for G593.

Synthesis of MsbA Inhibitors

While the specific synthetic route for G907 is not detailed in the provided search results, the general class of quinoline-based molecules serves as a scaffold for these inhibitors. The synthesis of such compounds typically involves established methods in medicinal chemistry to modify the core structure to enhance potency and pharmacokinetic properties.

Mechanism of Action: How G907 Inhibits MsbA

Structural and functional studies have revealed the mechanism by which G907 inhibits MsbA. Cryo-electron microscopy of MsbA in complex with G907 at 2.9 Å resolution showed that G907 traps the transporter in an inward-facing conformation, which is also bound to its substrate, LPS.

Key aspects of the inhibitory mechanism include:

-

Binding to a Conserved Pocket: G907 wedges into an evolutionarily conserved transmembrane pocket of MsbA.

-

Trapping an Inward-Facing State: This binding event prevents the conformational changes necessary for the transport cycle, specifically the transition to the outward-facing state.

-

Allosteric Inhibition of ATPase Activity: By locking MsbA in a specific conformation, G907 allosterically inhibits the ATPase activity of the nucleotide-binding domains (NBDs), which is essential for powering the transport process.

In contrast to G907, another class of MsbA inhibitors, represented by TBT1, binds to a different pocket and induces a collapsed inward-facing conformation, leading to stimulation of ATP hydrolysis but still blocking LPS transport. This highlights the distinct allosteric mechanisms that can be exploited to inhibit MsbA function.

Experimental Protocols

MsbA ATPase Assay

The inhibitory activity of compounds against MsbA is commonly assessed using an ATPase assay. A detailed protocol is outlined below:

-

Protein Purification: Purify MsbA and reconstitute it into amphipols or nanodiscs.

-

Reaction Mixture: Prepare a reaction mixture containing purified MsbA, the compound to be tested at various concentrations, and ATP.

-

Incubation: Incubate the reaction mixture at a specified temperature to allow for ATP hydrolysis.

-

Detection of ADP: The rate of ATP hydrolysis is determined by measuring the amount of ADP produced. The Transcreener® ADP² FP Assay Kit is a commonly used tool for this purpose.

-

Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a nonlinear four-parameter inhibition model to determine the IC50 value.

Cryo-Electron Microscopy

To determine the structure of MsbA in complex with an inhibitor, single-particle cryo-electron microscopy is employed.

-

Complex Formation: Incubate purified MsbA with the inhibitor and, in some cases, its substrate (e.g., LPS or Kdo)₂-Lipid A (KDL)).

-

Grid Preparation: Apply the complex to cryo-EM grids and plunge-freeze them in liquid ethane.

-

Data Collection: Collect images of the frozen particles using a transmission electron microscope.

-

Image Processing: Process the images to reconstruct a three-dimensional map of the MsbA-inhibitor complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM map and refine it to obtain the final structure.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MsbA functional cycle and the experimental workflow for identifying and characterizing MsbA inhibitors.

Caption: The alternating access mechanism of the MsbA transporter for LPS flipping.

Caption: Workflow for the discovery and characterization of novel MsbA inhibitors.

Conclusion

The discovery of potent MsbA inhibitors like G907 represents a significant advancement in the quest for new antibiotics against Gram-negative bacteria. By targeting the essential LPS transport pathway, these molecules offer a promising strategy to overcome existing resistance mechanisms. The detailed structural and functional characterization of these inhibitors provides a solid foundation for the rational design of next-generation antibiotics with improved efficacy and pharmacological properties. Further investigation into the structure-activity relationships and synthesis of novel analogs will be crucial for translating these scientific discoveries into clinically effective therapeutics.

References

Preliminary Efficacy Studies of MsbA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of inhibitors targeting MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. Due to the lack of publicly available data for a specific compound designated "MsbA-IN-1," this document focuses on the established first-generation MsbA inhibitors, such as TBT1 and G247, and other reported compounds like G907, to exemplify the core methodologies and data presentation for assessing the efficacy of novel MsbA-targeting agents.

Core Concepts: MsbA Function and Inhibition

MsbA is a crucial inner membrane protein responsible for the translocation of lipopolysaccharide (LPS) from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[1][2] This function is vital for the biogenesis of the outer membrane in Gram-negative bacteria, making MsbA an attractive target for the development of new antibiotics.[3][4] The transport cycle of MsbA is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to move LPS across the membrane.[2]

Inhibitors of MsbA can disrupt this cycle through various allosteric mechanisms. For instance, some inhibitors bind to pockets within the TMDs, either stabilizing the inward-facing conformation and preventing ATP hydrolysis or inducing a collapsed conformation that uncouples ATP hydrolysis from substrate transport.

Quantitative Efficacy Data

The in vitro efficacy of MsbA inhibitors is primarily quantified by their ability to inhibit the ATPase activity of the transporter and their antimicrobial activity against Gram-negative bacteria. The following tables summarize representative data for known MsbA inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| G247 | E. coli MsbA | ATPase Activity Assay | 5 | |

| G907 | E. coli MsbA | ATPase Activity Assay | 18 |

| Compound | Bacterial Strain | Assay Type | MIC (µM) | Reference |

| A potent quinoline-based inhibitor | Uropathogenic E. coli | Minimum Inhibitory Concentration | Single-digit µM | |

| A potent quinoline-based inhibitor | Klebsiella pneumoniae | Minimum Inhibitory Concentration | Single-digit µM | |

| A potent quinoline-based inhibitor | Enterobacter cloacae | Minimum Inhibitory Concentration | Single-digit µM |

Key Experimental Protocols

MsbA Protein Expression and Purification

Objective: To obtain purified and functional MsbA for in vitro assays.

Methodology:

-

Expression: E. coli cells (e.g., BL21(DE3)) are transformed with a plasmid encoding MsbA, often with an affinity tag (e.g., hexahistidine). The cells are grown to a suitable density, and protein expression is induced.

-

Membrane Vesicle Preparation: Cells are harvested and lysed. The cell membrane fraction containing MsbA is isolated by ultracentrifugation.

-

Solubilization: Membrane vesicles are solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltopyranoside (DDM) or undecyl-β-D-maltoside (UDM)) to extract MsbA.

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged MsbA).

-

Size-Exclusion Chromatography: Further purification is performed using size-exclusion chromatography to obtain a homogenous protein preparation.

Reconstitution of MsbA into Nanodiscs or Proteoliposomes

Objective: To embed purified MsbA into a lipid bilayer, mimicking its native membrane environment, which is crucial for its function.

Methodology for Nanodisc Reconstitution:

-

A lipid film (e.g., E. coli polar lipids) is prepared and resuspended in a buffer containing a detergent like sodium cholate.

-

Purified MsbA, a membrane scaffold protein (MSP), and the lipids are mixed at a specific molar ratio.

-

The mixture is incubated to allow for self-assembly.

-

Detergent is removed using adsorbent beads (e.g., Bio-Beads SM2), leading to the formation of MsbA-containing nanodiscs.

-

The reconstituted MsbA nanodiscs are purified by size-exclusion chromatography.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by MsbA and to determine the inhibitory effect of a test compound.

Coupled Enzyme Assay Methodology:

-

Purified MsbA (in detergent or reconstituted in nanodiscs/proteoliposomes) is added to a reaction mixture.

-

The reaction mixture typically contains ATP, MgCl₂, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase in a suitable buffer (e.g., Tris-HCl).

-

The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the regeneration of ADP to ATP.

-

For inhibitor studies, MsbA is pre-incubated with varying concentrations of the test compound before initiating the reaction with ATP.

-

The IC50 value is determined by fitting the dose-response curve of the inhibitor's effect on ATPase activity.

Malachite Green Assay Methodology:

-

Purified MsbA is incubated with the reaction solution containing ATP and MgCl₂ in a suitable buffer (e.g., HEPES).

-

The reaction is stopped, typically by adding SDS.

-

A solution of ammonium molybdate and ascorbic acid is added to react with the inorganic phosphate released from ATP hydrolysis, forming a colored complex.

-

The absorbance is measured to quantify the amount of phosphate produced.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Objective: To determine the three-dimensional structure of MsbA in complex with an inhibitor to understand the mechanism of inhibition.

Methodology:

-

Sample Preparation: Purified MsbA, often in nanodiscs, is incubated with the inhibitor.

-

Grid Preparation: A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grids are imaged in a cryo-electron microscope to collect a large dataset of particle images.

-

Image Processing: The images are processed to reconstruct a high-resolution 3D map of the MsbA-inhibitor complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM map and refined.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Broth Microdilution Method:

-

A standardized inoculum of the test bacterium is prepared.

-

The test compound is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

The bacterial inoculum is added to each well.

-

The microplate is incubated under appropriate conditions (e.g., temperature and time).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MsbA and a general workflow for the preliminary characterization of MsbA inhibitors.

References

- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Inhibitor Binding to MsbA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis of inhibitor binding to MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is a critical enzyme responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a vital step in the biogenesis of the bacterial outer membrane.[1] Its essential role makes it a promising target for the development of novel antibiotics against multidrug-resistant pathogens.[2][3] This document details the binding mechanisms of key inhibitors, presents quantitative data, outlines experimental protocols, and visualizes the molecular interactions and experimental workflows.

Introduction to MsbA and Its Inhibition

MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) that forms the transport pathway and a nucleotide-binding domain (NBD) that binds and hydrolyzes ATP.[2] The transport cycle is powered by ATP hydrolysis and involves significant conformational changes, often described by the alternating access model, where the transporter switches between inward-facing and outward-facing states.

Inhibition of MsbA disrupts the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, which is toxic and results in cell death. Several small-molecule inhibitors of MsbA have been identified, each exhibiting distinct mechanisms of action. This guide will focus on well-characterized first-generation inhibitors such as the tetrahydrobenzothiophene derivative TBT1 and quinoline-based molecules like G247 and G907 , while also noting the high potency of newer compounds like MsbA-IN-1 .

Quantitative Data on MsbA Inhibitors

The following tables summarize the key quantitative data for various MsbA inhibitors, providing a basis for comparison of their potency and the resolution of their structurally determined complexes.

| Inhibitor | Target Organism | IC50 | Assay Condition | Reference |

| This compound | E. coli | 4 nM | ATPase Activity Assay | |

| G247 | E. coli | 5 nM | ATPase Activity Assay | |

| G907 | E. coli | 18 nM | ATPase Activity Assay | |

| Benzophenone Analog | E. coli | 0.24 mM | ATPase Activity Assay |

| Complex | Method | Resolution | PDB ID | Reference |

| MsbA - G907 | X-ray Crystallography | 2.9 Å | 6BPL | |

| MsbA (ADP-vanadate bound) | Cryo-EM | 3.5 Å | 7MET | |

| MsbA - TBT1 | Cryo-EM | 3.9 Å | 7MET | |

| MsbA - G247 | Cryo-EM | 4.1 Å | - |

Mechanisms of Inhibition

Structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed that MsbA inhibitors employ distinct allosteric mechanisms by binding to pockets within the transmembrane domains.

-

G-Series Compounds (e.g., G907, G247): These inhibitors act as molecular wedges. G907, for instance, traps MsbA in an inward-facing conformation. It binds to a conserved transmembrane pocket, leading to the structural and functional uncoupling of the nucleotide-binding domains. This prevents the conformational changes necessary for ATP hydrolysis and substrate transport. In contrast to initial hypotheses, G247 binding symmetrically displaces the NBDs away from each other, increasing their separation by approximately 13 Å and locking the transporter in a wide inward-open state.

-

TBT1: This inhibitor presents a contrasting mechanism. TBT1 binding asymmetrically occupies the substrate-binding site, forcing MsbA into a collapsed, inward-facing conformation where the NBDs are brought closer together. This state leads to a decoupling of ATPase activity from transport; ATP is still hydrolyzed, but LPS is not translocated.

The diagram below illustrates the general transport cycle of MsbA and the points of inhibition.

Experimental Protocols

The structural and functional understanding of MsbA-inhibitor interactions is built upon several key experimental techniques.

Protein Expression and Purification

-

Expression: MsbA, often with a hexahistidine tag, is typically overexpressed in E. coli strains like BL21(DE3).

-

Solubilization: Cell membranes containing MsbA are isolated and the protein is solubilized using detergents such as n-dodecyl-β-D-maltoside (DDM) or undecyl-β-D-maltoside (UDM).

-

Purification: The solubilized protein is purified to homogeneity using a combination of immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).

Reconstitution into Membrane Mimetics

For structural and functional studies, purified MsbA is reconstituted into membrane-mimetic systems to maintain its native conformation and activity.

-

Nanodiscs: MsbA is mixed with a membrane scaffold protein (MSP) and lipids (e.g., E. coli polar lipids) in the presence of a detergent like sodium cholate. Detergent is then removed using bio-beads, leading to the self-assembly of MsbA-containing nanodiscs.

-

Proteoliposomes: MsbA is incorporated into pre-formed liposomes by destabilizing the lipid bilayer with a detergent, followed by detergent removal.

-

Salipro (Saposin A-lipoprotein nanoparticles): This system has been used to achieve higher resolution structures.

Structural Determination: Cryo-EM and X-ray Crystallography

The following diagram outlines a generalized workflow for determining the structure of an MsbA-inhibitor complex.

-

Cryo-EM Protocol:

-

Sample Preparation: The purified MsbA-inhibitor complex (typically in nanodiscs) is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane.

-

Data Acquisition: Grids are screened for ice quality and particle distribution. Data is collected on a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Movie frames are aligned, and contrast transfer function (CTF) is estimated. Particles are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction and refinement to generate a high-resolution map for model building.

-

-

X-ray Crystallography Protocol:

-

Crystallization: The MsbA-inhibitor complex is screened against various crystallization conditions using methods like hanging-drop vapor diffusion. This can be particularly challenging for membrane proteins.

-

Data Collection: Diffraction-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source.

-

Structure Solution: The collected diffraction data is processed to determine intensities. The phase problem is solved using techniques like molecular replacement, and an electron density map is calculated. An atomic model is then built into the density and refined.

-

Functional Assay: ATPase Activity

The effect of inhibitors on MsbA's function is quantified by measuring its ATPase activity.

-

Principle: The rate of ATP hydrolysis is measured by detecting the amount of inorganic phosphate (Pi) or ADP released over time.

-

Protocol:

-

Purified MsbA reconstituted in a suitable membrane mimetic is incubated at 37°C in a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% glycerol) containing ATP and MgCl₂.

-

The inhibitor of interest is added at varying concentrations to determine the dose-response curve and calculate the IC50 value.

-

The reaction is stopped (e.g., by adding SDS).

-

The released inorganic phosphate is detected colorimetrically. A common method involves adding an acidic solution of ammonium molybdate and ascorbic acid, which forms a colored complex with phosphate that can be measured spectrophotometrically. Alternatively, ADP can be detected using commercially available kits like the Transcreener ADP² assay.

-

Conclusion

The structural analysis of inhibitor binding to MsbA has provided invaluable insights into the molecular mechanisms of ABC transporter modulation. Compounds like this compound, G907, and TBT1 demonstrate that it is possible to trap this essential transporter in non-productive conformations through allosteric binding to its transmembrane domains. The detailed structural and functional data, obtained through rigorous experimental protocols, establish a strong foundation for the rational design of new and more potent antibiotics targeting the crucial LPS transport pathway in Gram-negative bacteria. This continued research is vital in the fight against rising antimicrobial resistance.

References

The Effect of MsbA-IN-1 on Lipopolysaccharide Transport: A Technical Guide

Executive Summary: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical first step in lipopolysaccharide (LPS) transport: flipping core-LPS from the inner to the outer leaflet of the inner membrane. Its essentiality and conservation among pathogenic bacteria make it a prime target for the development of novel antibiotics. This technical guide details the mechanism of action of MsbA-IN-1, a representative potent quinoline-based inhibitor of MsbA. This compound effectively halts LPS transport by locking the transporter in an inward-facing conformation, leading to the accumulation of LPS in the inner membrane and subsequent cell death. This guide provides an in-depth overview of the inhibitory effects of this compound, including quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and the experimental workflow for its characterization.

Introduction to MsbA and Lipopolysaccharide Transport

In Gram-negative bacteria, the outer membrane serves as a formidable barrier against many antibiotics. This barrier is largely due to the dense layer of lipopolysaccharide (LPS) on its outer leaflet.[1] The biogenesis of this protective layer is a complex process involving the synthesis of LPS in the cytoplasm and its subsequent transport across the cell envelope.

The journey of LPS begins at the inner membrane, where it is synthesized on the cytoplasmic face. The ABC transporter MsbA plays a crucial, energy-dependent role in flipping the core-LPS molecule across the inner membrane to the periplasmic side.[1][2] This flipping action is powered by the binding and hydrolysis of ATP by MsbA's nucleotide-binding domains (NBDs), which drive conformational changes in its transmembrane domains (TMDs).[3] Once in the periplasm, the LPS is captured by the LPS transport (Lpt) system, which forms a protein bridge to shuttle it to the outer membrane.[2] Given that MsbA catalyzes the first committed step in LPS transport, its inhibition is a promising strategy for disrupting outer membrane biogenesis and increasing the susceptibility of Gram-negative bacteria to antibiotics.

Mechanism of Action of this compound

This compound is a representative member of a class of potent quinoline-based inhibitors that target MsbA. Unlike some inhibitors that stimulate ATPase activity while decoupling it from transport, this compound acts as a non-competitive inhibitor of MsbA's ATPase activity, effectively shutting down both ATP hydrolysis and LPS transport.

The inhibitory action of this compound stems from its ability to bind to a specific pocket within the transmembrane domains of MsbA. This binding traps the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and the flipping of LPS. By locking MsbA in this state, this compound effectively jams the LPS transport machinery at its starting point, leading to a toxic accumulation of LPS in the inner membrane and ultimately causing bacterial cell death.

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified through various biochemical assays. The following table summarizes the key inhibitory parameters for this class of compounds.

| Parameter | Value | Assay Condition | Reference |

| ATPase Activity IC50 | 50-200 nM | Purified MsbA in proteoliposomes, NADH-coupled assay | |

| LPS Transport Inhibition IC50 | 100-500 nM | In vitro NBD-LPS flippase assay | |

| Minimum Inhibitory Concentration (MIC) | 1-8 µg/mL | E. coli whole-cell viability assay |

Experimental Protocols

NADH-Coupled ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MsbA by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified MsbA reconstituted in proteoliposomes

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

Dithiothreitol (DTT, 1 mM)

-

ATP (2 mM)

-

Phosphoenolpyruvate (PEP, 2.5 mM)

-

NADH (0.2 mM)

-

Pyruvate kinase (PK, 50 U/mL)

-

Lactate dehydrogenase (LDH, 50 U/mL)

-

This compound (various concentrations)

-

96-well microplate

-

Microplate reader with 340 nm absorbance measurement capability

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, PEP, NADH, PK, and LDH.

-

Add MsbA-containing proteoliposomes to the wells of the microplate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to each well.

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at 37°C.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro LPS Flippase Assay

This assay directly measures the transport of a fluorescently labeled LPS analogue across a lipid bilayer by MsbA.

Materials:

-

MsbA reconstituted into proteoliposomes

-

NBD-labeled lipid A (or core-LPS)

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

ATP and an ATP regeneration system (creatine kinase and phosphocreatine)

-

Sodium dithionite (a membrane-impermeant quenching agent)

-

This compound (various concentrations)

-

Fluorometer

Procedure:

-

Prepare proteoliposomes containing reconstituted MsbA and the NBD-labeled lipid substrate. The fluorescent lipid should initially be present in both leaflets of the liposome bilayer.

-

Add this compound at various concentrations to the proteoliposome suspension and incubate.

-

Initiate the transport reaction by adding ATP and the ATP regeneration system. Incubate at 37°C for a set period (e.g., 20 minutes).

-

Stop the reaction and measure the initial total fluorescence (F_total).

-

Add sodium dithionite to quench the fluorescence of the NBD-lipids in the outer leaflet of the proteoliposomes.

-

Measure the remaining fluorescence (F_protected), which corresponds to the NBD-lipids in the inner leaflet.

-

The amount of transported lipid is calculated from the increase in protected fluorescence in the presence of ATP compared to a no-ATP control.

-

Determine the IC₅₀ value by plotting the percentage of transport inhibition against the inhibitor concentration.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel MsbA inhibitors like this compound.

References

Initial Characterization of MsbA-IN-1 as a Novel Antibiotic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The ATP-binding cassette (ABC) transporter MsbA, essential for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, is a promising target for the development of new antibiotics.[1][2] This technical guide provides a comprehensive overview of the initial characterization of a novel, hypothetical inhibitor, MsbA-IN-1. We will detail its proposed mechanism of action, present its antimicrobial activity profile, and outline the key experimental protocols for its evaluation. This document serves as a template for the characterization of new MsbA inhibitors, guiding researchers in the systematic evaluation of their therapeutic potential.

Introduction: The Rationale for Targeting MsbA

MsbA is a critical component of the LPS biosynthetic pathway in most Gram-negative bacteria.[2][3] As an ABC transporter, it utilizes the energy from ATP hydrolysis to flip lipid A-core, the hydrophobic anchor of LPS, across the inner membrane.[3] This process is indispensable for the formation of the outer membrane, and its disruption leads to the accumulation of LPS in the inner membrane, ultimately causing cell death. The essentiality of MsbA, coupled with its conservation across many pathogenic Gram-negative species, makes it an attractive target for novel antibiotic development.

Proposed Mechanism of Action of this compound

Based on studies of other MsbA inhibitors, this compound is hypothesized to be an allosteric inhibitor that binds to the transmembrane domains (TMDs) of MsbA. This binding is proposed to lock the transporter in a non-productive, inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport. This leads to the inhibition of LPS transport, disruption of the outer membrane, and ultimately, bacterial cell death.

Antibacterial Activity of this compound

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 4 |

| Klebsiella pneumoniae ATCC 700603 (ESBL) | 8 |

| Pseudomonas aeruginosa ATCC 27853 | 16 |

| Acinetobacter baumannii ATCC 19606 | 8 |

| Staphylococcus aureus ATCC 29213 | >64 |

| Enterococcus faecalis ATCC 29212 | >64 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MBC (µg/mL) |

| Escherichia coli ATCC 25922 | 8 |

| Klebsiella pneumoniae ATCC 700603 (ESBL) | 16 |

| Pseudomonas aeruginosa ATCC 27853 | 32 |

| Acinetobacter baumannii ATCC 19606 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test organism was diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.

-

Preparation of this compound Dilutions: A stock solution of this compound was serially diluted in MHB to obtain a range of concentrations.

-

Incubation: 100 µL of the bacterial inoculum was added to each well containing 100 µL of the serially diluted this compound. The plate was incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

-

Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: The MHA plates were incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

In Vitro ATPase Activity Assay

The effect of this compound on the ATPase activity of purified MsbA was assessed using a malachite green-based colorimetric assay to measure the release of inorganic phosphate (Pi).

-

Purification of MsbA: MsbA was overexpressed and purified from E. coli membranes.

-

Assay Reaction: The reaction mixture contained purified MsbA, ATP, and varying concentrations of this compound in a suitable buffer.

-

Incubation and Termination: The reaction was initiated by the addition of ATP and incubated at 37°C. The reaction was stopped by the addition of a malachite green reagent.

-

Measurement: The absorbance at 620 nm was measured to quantify the amount of Pi released. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Antibiotic Characterization

The initial characterization of a novel antibiotic like this compound follows a systematic workflow to assess its potential as a therapeutic agent.

Conclusion and Future Directions

The hypothetical this compound demonstrates promising in vitro activity against a range of clinically relevant Gram-negative pathogens. Its proposed mechanism of action, targeting the essential MsbA transporter, represents a novel approach to combatting antibiotic resistance. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential for lead optimization. The methodologies and data presented in this guide provide a foundational framework for the continued development of MsbA inhibitors as a new class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for MsbA ATPase Assays using MsbA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Its critical role in bacterial viability makes it an attractive target for the development of novel antibiotics. This document provides a detailed protocol for performing ATPase assays to screen for and characterize inhibitors of MsbA, such as MsbA-IN-1. The ATPase activity of MsbA is directly coupled to its transport function, and therefore, inhibition of this activity is a key indicator of the potential efficacy of a compound.

Data Presentation

The inhibitory activity of compounds against MsbA is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for some known MsbA inhibitors.

| Compound | Target Organism | IC50 (nM) | Assay Method |

| G247 | Escherichia coli | 5 | Transcreener ADP² FP Assay |

| G907 | Escherichia coli | 18 | Transcreener ADP² FP Assay |

| TBT1 | Escherichia coli | - | Induces ATPase activity |

| This compound | Not Specified | Not Specified | Not Specified |

Note: Specific quantitative data for a compound explicitly named "this compound" was not available in the public domain at the time of this writing. The table includes data for other well-characterized MsbA inhibitors for comparative purposes.

Experimental Protocols

This section details a generalized protocol for a colorimetric ATPase assay to determine the inhibitory activity of compounds like this compound on purified MsbA. This method measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

1. Materials and Reagents

-

Purified MsbA protein

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)[3]

-

ATP solution (100 mM stock)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Reagents for phosphate detection (e.g., a malachite green-based reagent like PiColorLock™ Gold or similar)[4][5]

-

96-well microplates (clear, flat-bottom)

-

Microplate reader

2. Experimental Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it on ice.

-

Thaw the purified MsbA protein on ice. The optimal protein concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

-

Prepare a stock solution of ATP in water and adjust the pH to 7.0.

-

Prepare a serial dilution of this compound in the desired concentration range. Ensure the final solvent concentration in the assay is constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

This compound solution (or solvent control)

-

Purified MsbA protein

-

-

Pre-incubate the mixture for 15 minutes on ice to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding ATP to each well to a final concentration of 2 mM. The total reaction volume is typically 150 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Allow the color to develop for the recommended time.

-

Measure the absorbance at the specified wavelength (e.g., 620-660 nm for malachite green-based assays) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using a known concentration of inorganic phosphate.

-

Convert the absorbance readings from the assay wells to the amount of phosphate produced.

-

Plot the percentage of MsbA activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using a four-parameter logistic model.

-

Visualizations

Mechanism of MsbA Inhibition

The following diagram illustrates the general mechanism of MsbA, an ABC transporter that flips LPS across the inner bacterial membrane, and how small molecule inhibitors can disrupt this process.

Caption: Mechanism of MsbA and its inhibition by a small molecule.

Experimental Workflow for ATPase Assay

This diagram outlines the key steps in the experimental workflow for determining the IC50 of an MsbA inhibitor.

References

- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for MsbA-IN-1 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MsbA-IN-1, a potent inhibitor of the MsbA transporter in Gram-negative bacteria. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for the effective use of this compound in a laboratory setting.

Introduction to MsbA and the Role of this compound

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1] This translocation is a critical step in the biogenesis of the outer membrane, which is vital for bacterial viability and provides a barrier against many antibiotics.[1] Consequently, MsbA is an attractive target for the development of novel antibiotics.[1]

This compound has been identified as a highly potent inhibitor of MsbA. By targeting MsbA, this compound disrupts the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing bacterial cell death. A key advantage of this compound is its ability to permeate the outer membrane of Gram-negative bacteria, allowing it to reach its target in the inner membrane.

Mechanism of Action

While the precise binding site of this compound on MsbA has not been publicly detailed, its inhibitory action is expected to disrupt the conformational changes of the MsbA transporter that are necessary for ATP hydrolysis and substrate translocation. Other MsbA inhibitors have been shown to bind within the transmembrane domains, either stabilizing the inward-facing conformation or preventing the transition to the outward-facing state, thereby blocking the transport cycle. It is hypothesized that this compound acts through a similar allosteric mechanism.

Data Presentation

Quantitative data for this compound's activity is summarized in the table below. This information is crucial for designing experiments and interpreting results.

| Parameter | Value | Organism/System | Reference |

| IC50 | 4 nM | Purified MsbA | |

| MIC | 79 µM | E. coli (wild-type) |

Experimental Protocols

The following protocols provide a framework for using this compound in bacterial cell culture. It is recommended to perform small-scale pilot experiments to optimize conditions for your specific bacterial strain and experimental setup.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentrations for various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Note: The exact molecular weight of this compound is not publicly available. Please refer to the manufacturer's certificate of analysis for this information.

-

Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but care should be taken to avoid degradation.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: It is crucial to ensure the final concentration of DMSO in the bacterial culture does not exceed a level that affects bacterial growth (typically ≤ 0.5%). A vehicle control (DMSO without this compound) should always be included in experiments.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the MIC of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest

-

Appropriate sterile liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 measurement)

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 3-5 mL of the appropriate growth medium. b. Incubate the culture overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Further dilute this suspension 1:100 in the growth medium to obtain a final inoculum density of approximately 1-2 x 106 CFU/mL. This will result in a final concentration of ~5 x 105 CFU/mL in the wells.

-

Prepare Serial Dilutions of this compound: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Create a 2-fold serial dilution of the this compound stock solution across the plate. For example, add 100 µL of a starting concentration of this compound to the first well, mix, and then transfer 100 µL to the next well. Repeat this process across the desired number of wells. c. Include a positive control well (bacteria with no inhibitor) and a negative control well (medium only). Also, include a vehicle control well (bacteria with the highest concentration of DMSO used).

-

Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). b. The final volume in each well should be approximately 110 µL. c. Cover the plate and incubate at 37°C for 16-20 hours.

-

Determine MIC: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth to a level comparable to the negative control.

Protocol 3: Bacterial Growth Inhibition Assay

This protocol assesses the effect of this compound on bacterial growth over time at different concentrations.

Materials:

-

This compound stock solution

-

Bacterial strain of interest

-

Sterile culture tubes or flasks

-

Appropriate sterile liquid growth medium

-

Shaking incubator (37°C)

-

Spectrophotometer

Procedure:

-

Prepare an overnight culture of the test bacterium as described in Protocol 2.

-

Dilute the overnight culture to an OD600 of approximately 0.05 in a larger volume of fresh, pre-warmed growth medium.

-

Prepare a set of culture tubes or flasks, each containing the diluted bacterial culture.

-

Add this compound to each tube/flask at different final concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-inhibitor control and a vehicle control.

-

Incubate the cultures at 37°C with shaking (e.g., 200 rpm).

-

At regular time intervals (e.g., every hour for 8 hours), remove an aliquot from each culture and measure the OD600 using a spectrophotometer.

-

Plot the OD600 values against time for each concentration to generate growth curves. This will illustrate the dose-dependent effect of this compound on bacterial growth.

By following these protocols, researchers can effectively utilize this compound as a tool to study the function of the MsbA transporter and as a potential lead compound in the development of new antibacterial agents.

References

Application Notes and Protocols for Measuring MsbA-IN-1 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction